molecular formula C18H26N4O3 B5301637 N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Cat. No. B5301637
M. Wt: 346.4 g/mol
InChI Key: RTCMMUCJZHZYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Compound X acts as a potent and selective inhibitor of voltage-gated sodium channels by binding to the pore-forming region of the channel. This results in the inhibition of sodium influx into the cell, which is critical for the propagation of action potentials in neurons. By blocking sodium influx, compound X can effectively reduce the excitability of neurons, making it a promising candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects, including the inhibition of sodium influx, the reduction of neuronal excitability, and the modulation of pain signaling pathways. In animal studies, compound X has been shown to effectively reduce pain in various models of neuropathic pain, making it a promising candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its high potency and selectivity for voltage-gated sodium channels, making it a useful tool for studying the role of sodium channels in various physiological processes. However, one major limitation of compound X is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of compound X, including the development of novel sodium channel blockers based on its structure and mechanism of action, the investigation of its potential applications in the treatment of various neurological disorders, and the optimization of its pharmacokinetic properties for in vivo use. Additionally, further studies are needed to elucidate the precise mechanisms by which compound X modulates pain signaling pathways, which could lead to the development of more effective pain management strategies.

Synthesis Methods

Compound X is synthesized through a multistep process involving the reaction of N,N-diethyl-4-piperidone with 4-aminobenzoic acid, followed by the addition of ethyl chloroformate and ammonia. The resulting product is then purified through column chromatography to obtain pure compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including neuroscience, drug development, and pain management. In neuroscience, compound X has been shown to act as a potent and selective inhibitor of voltage-gated sodium channels, which are critical for the propagation of action potentials in neurons. This makes it a promising candidate for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
In drug development, compound X has been used as a lead compound for the development of novel sodium channel blockers. Its unique structure and mechanism of action make it an attractive target for drug development, as it has the potential to overcome the limitations of current sodium channel blockers, such as poor selectivity and low potency.

properties

IUPAC Name

4-N-(4-carbamoylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-3-21(4-2)18(25)22-11-9-14(10-12-22)17(24)20-15-7-5-13(6-8-15)16(19)23/h5-8,14H,3-4,9-12H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCMMUCJZHZYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-carbamoylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

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